molecular formula C9H10N2O3 B12601693 N-[(1R)-1-(4-nitrophenyl)ethyl]formamide CAS No. 650608-24-5

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide

Cat. No.: B12601693
CAS No.: 650608-24-5
M. Wt: 194.19 g/mol
InChI Key: GXFHOQCJHNYESD-SSDOTTSWSA-N
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Description

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is a chemical compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide typically involves the reaction of 4-nitroacetophenone with formamide under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Reduction: The major product is N-[(1R)-1-(4-aminophenyl)ethyl]formamide.

    Substitution: The products depend on the substituent introduced, such as N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide when acetic anhydride is used.

Scientific Research Applications

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-aminophenyl)ethyl]formamide
  • N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide
  • N-[(1R)-1-(4-nitrophenyl)ethyl]methanamide

Uniqueness

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and formamide groups allows for versatile chemical modifications and interactions.

Properties

CAS No.

650608-24-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide

InChI

InChI=1S/C9H10N2O3/c1-7(10-6-12)8-2-4-9(5-3-8)11(13)14/h2-7H,1H3,(H,10,12)/t7-/m1/s1

InChI Key

GXFHOQCJHNYESD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC=O

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

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